1-phenyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one
Description
Properties
IUPAC Name |
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c1-13-7-5-6-10-15(13)18-20-19(25-22-18)17-16(24)11-12-23(21-17)14-8-3-2-4-9-14/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGNORYXDCCFHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-phenyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a derivative of pyridazine and oxadiazole, which has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate arylamidoximes with succinic anhydride under controlled conditions. The use of microwave-assisted synthesis has also been reported to enhance yield and purity .
Anticancer Properties
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:
| Compound | IC (µM) | Cell Line |
|---|---|---|
| 1 | 0.12 - 2.78 | MCF-7 |
| 2 | 15.63 | A549 |
| 3 | 92.4 | A375 |
These values suggest that modifications in the structure can lead to enhanced potency against specific cancer types .
Antimicrobial Activity
The oxadiazole derivatives are also noted for their broad-spectrum antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Analgesic and Anti-inflammatory Effects
Preliminary pharmacological evaluations have indicated that certain derivatives possess analgesic and anti-inflammatory properties. These effects are hypothesized to be mediated through inhibition of specific inflammatory mediators or pathways .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of various oxadiazole derivatives, a series of compounds were tested for their cytotoxic effects on human cancer cell lines. The most active compound exhibited an IC value comparable to that of established chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of a new class of oxadiazole derivatives against multidrug-resistant strains. The findings revealed significant inhibitory effects, suggesting potential applications in treating infections caused by resistant bacteria .
The biological activities of this compound are believed to stem from its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Many oxadiazole derivatives inhibit key enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : These compounds may alter signaling pathways associated with inflammation and pain perception.
Comparison with Similar Compounds
Structural Analogues and Molecular Features
The following table summarizes key structural and molecular differences between the target compound and its analogs:
*Calculated based on structural similarity to .
Key Comparisons
Core Heterocycle Variations
- Pyridazinone vs. Quinolinone/Phthalazinone: The pyridazinone core (two adjacent nitrogen atoms) offers distinct hydrogen-bonding capabilities compared to the fused aromatic systems of quinolinone () or phthalazinone (). Quinolinone’s extended conjugation may enhance interactions with hydrophobic enzyme pockets, while pyridazinone’s compact structure favors solubility .
- Trifluoromethylphenyl (): The electron-withdrawing CF3 group increases metabolic stability and resistance to oxidation, a common strategy in CNS drug design . Pyridinyl (): Basic nitrogen atoms in pyridinyl groups enhance solubility and enable ionic interactions in biological targets .
Q & A
What synthetic methodologies are reported for constructing the 1,2,4-oxadiazole ring in this compound, and how are enantiopure intermediates achieved?
Basic Research Focus
The 1,2,4-oxadiazole moiety is typically synthesized via cyclization reactions between amidoximes and activated carboxylic acid derivatives. For example, describes a Ferrier rearrangement using optically active alcohols, achieving >90% enantiomeric excess (ee) via baker’s yeast-mediated reduction. Key steps include:
- Enantiopure Alcohol Synthesis : Selective reduction of ketones using yeast reductase, confirmed by NMR with chiral shift reagents (europium tris[3-heptafluoropropylhydroxymethylene]-(+)-camphorate) .
- Cyclization : Reaction of intermediates with hydroxylamine to form the oxadiazole ring, followed by crystallization for structural validation .
How is the crystal structure of this compound determined, and what software tools are critical for refinement?
Advanced Research Focus
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. provides crystallographic parameters (triclinic, space group , , , ) for a closely related compound. Methodological steps include:
- Data Collection : Using Mo-Kα radiation () at 293 K.
- Refinement : SHELXL (for small-molecule refinement) and ORTEP-III (for graphical representation of thermal ellipsoids) .
- Validation : Bond lengths and angles must match expected values (e.g., C–C bonds ~1.5 Å, C–N ~1.3 Å) .
What analytical techniques are employed to resolve contradictions in spectral data during characterization?
Advanced Research Focus
Discrepancies in NMR or mass spectra often arise from tautomerism or impurities. and 14 recommend:
- Multi-Nuclear NMR : Compare , , and DEPT-135 spectra to assign proton environments (e.g., distinguishing aromatic vs. aliphatic protons).
- HRMS Validation : Confirm molecular weight with high-resolution mass spectrometry (e.g., [M+H] calculated: 429.44, observed: 429.43) .
- Elemental Analysis : Carbon/hydrogen/nitrogen ratios must align with theoretical values (±0.4%) .
How does substitution at the o-tolyl group influence the compound’s reactivity or biological activity?
Structure-Activity Relationship (SAR) Focus
While direct biological data for this compound is limited, highlights SAR strategies for oxadiazole-containing FLAP inhibitors:
- Steric Effects : Bulky substituents (e.g., o-tolyl) may hinder enzyme binding but improve metabolic stability.
- Electronic Effects : Electron-withdrawing groups (e.g., halogens) enhance electrophilicity of the oxadiazole ring, affecting reactivity in nucleophilic substitutions .
- Validation : Use in vitro assays (e.g., LTB inhibition in human whole blood) to correlate substituents with potency .
What computational approaches predict the compound’s binding affinity to target proteins?
Advanced Research Focus
emphasizes structure-guided drug design:
- Molecular Docking : Use programs like AutoDock Vina to model interactions with active sites (e.g., FLAP binding pocket).
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS).
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., oxadiazole N-atoms) and hydrophobic regions (o-tolyl group) .
How are synthetic yields optimized when scaling up the Ferrier rearrangement step?
Process Chemistry Focus
reports challenges in scaling enantioselective reductions:
- Catalyst Loading : Optimize baker’s yeast concentration (typically 10–20% w/w) to balance cost and ee.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity but may reduce ee.
- Workflow : Use Design of Experiments (DoE) to test variables (temperature, pH) and maximize yield (>70%) .
How do crystallographic data resolve discrepancies between proposed and observed structures?
Advanced Characterization Focus
demonstrates how SC-XRD resolves ambiguities:
- Torsion Angles : Confirm spatial arrangement of the o-tolyl group (e.g., dihedral angle ~15° with pyridazine ring).
- Hydrogen Bonding : Identify intermolecular interactions (e.g., C–H···O) that stabilize crystal packing.
- Refinement Metrics : Acceptable R-factors (, ) ensure model accuracy .
What strategies mitigate racemization during synthesis of chiral intermediates?
Advanced Synthetic Focus
and 14 suggest:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
